1-(7-hydroxy-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Description

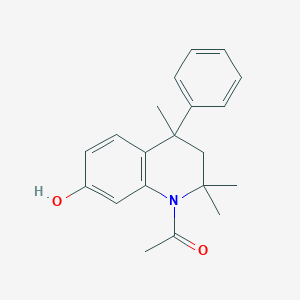

This compound features a dihydroquinoline scaffold substituted with a phenyl group at position 4, three methyl groups (2,2,4), and a hydroxy group at position 5. The ethanone moiety is attached to the nitrogen atom of the dihydroquinoline ring.

Properties

Molecular Formula |

C20H23NO2 |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

1-(7-hydroxy-2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone |

InChI |

InChI=1S/C20H23NO2/c1-14(22)21-18-12-16(23)10-11-17(18)20(4,13-19(21,2)3)15-8-6-5-7-9-15/h5-12,23H,13H2,1-4H3 |

InChI Key |

JUSNRVSFRRYPCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C2=C(C=CC(=C2)O)C(CC1(C)C)(C)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-HYDROXY-2,2,4-TRIMETHYL-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aromatic aldehydes with amines, followed by cyclization and subsequent functional group modifications. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis process. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[7-HYDROXY-2,2,4-TRIMETHYL-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the quinoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-[7-HYDROXY-2,2,4-TRIMETHYL-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[7-HYDROXY-2,2,4-TRIMETHYL-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The hydroxy group and other functional groups play a crucial role in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations:

- Thioether vs. Hydroxy : AR54’s pyrimidinylthio substituent introduces a sulfur atom, which may improve membrane permeability and target binding in oncology applications compared to the hydroxy group .

- Sulfonate and Butanoate Chains: Compound 6’s sulfonatomethyl and sodium butanoate substituents increase molecular weight and ionic character, making it suitable for radioligand synthesis but less ideal for oral bioavailability .

- Thiadiazole Derivatives : STK105864’s thiadiazole ring introduces heterocyclic diversity, which is often associated with antimicrobial or enzyme-inhibitory activity .

Pharmacological and Physicochemical Properties

- LogP Predictions : The target compound’s logP is estimated to be ~3.5 (moderately lipophilic), lower than AR54 (~4.2) due to the hydroxy group .

- Bioavailability: Hydroxy and sulfonate groups may reduce blood-brain barrier penetration compared to non-polar analogs like STK105864 .

- Antimicrobial Potential: Thiadiazole and thioether analogs (e.g., STK105864, AR54) show stronger antimicrobial activity in related studies, while hydroxy-substituted compounds may have niche applications in targeted therapies .

Biological Activity

1-(7-hydroxy-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews its biological properties based on existing literature and research findings.

Chemical Structure and Properties

The compound features a quinoline core with hydroxyl and ketone functional groups, which are often associated with various biological activities. Its molecular formula is C19H23NO, and it has a molecular weight of 295.39 g/mol.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the hydroxyl group in the compound likely contributes to its ability to scavenge free radicals. A study demonstrated that derivatives of quinoline compounds can effectively reduce oxidative stress in cellular models, suggesting that this compound may have protective effects against oxidative damage .

Antimicrobial Activity

Quinoline derivatives have been reported to possess antimicrobial properties. The specific compound has shown potential against various bacterial strains. For instance, studies on related compounds indicate that they can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for further development in antimicrobial therapies .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays have indicated that similar quinoline derivatives can induce apoptosis in cancer cell lines by activating pathways associated with programmed cell death. This activity is often linked to their ability to modulate key signaling pathways involved in cell proliferation and survival .

Study 1: Antioxidant Effects

In a controlled study, a series of quinoline derivatives were tested for their antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated that specific substitutions on the quinoline ring significantly enhanced antioxidant activity compared to controls .

Study 2: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial effects of several quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative therapeutic agents .

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers optimize the synthetic yield of 1-(7-hydroxy-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone?

Methodological Answer: Synthetic optimization requires careful selection of reaction conditions, catalysts, and purification methods. For example:

- Stepwise Functionalization : demonstrates multi-step synthesis (66–100% yields) using acid-catalyzed reactions and hydrogenation. Adjusting stoichiometry, temperature, and catalysts (e.g., Pd/C for hydrogenation) can improve yields .

- Substituent Effects : shows that electron-withdrawing groups on benzyl derivatives (e.g., chlorine substituents) reduce yields (e.g., 26% for compound 2a vs. 62% for 2j). Optimizing substituent placement can mitigate steric hindrance or electronic deactivation .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm) and methyl groups (δ 1.2–2.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretch at ~1700 cm) .

Q. How can researchers address solubility challenges during in vitro assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO or ethanol (≤1% v/v) for initial dissolution, followed by dilution in aqueous buffers .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonates) via post-synthetic modification, as shown in for improved aqueous solubility .

Advanced Research Questions

Q. What catalytic strategies enable enantioselective synthesis of this compound’s stereoisomers?

Methodological Answer:

- Asymmetric Hydrogenation : highlights iridium catalysts (e.g., Crabtree/Pfaltz-type) for enantioselective reduction of quinoline derivatives, achieving >90% enantiomeric excess (ee) .

- Chiral Auxiliaries : Use chiral amines or alcohols during key steps (e.g., Friedel-Crafts acylation) to induce stereocontrol, as demonstrated in for dihydroquinoline derivatives .

Q. How does C–H activation improve synthetic efficiency for related dihydroquinoline derivatives?

Methodological Answer:

- Palladium-Catalyzed Coupling : shows that Pd-mediated C–H activation enables direct functionalization of aromatic rings, avoiding pre-functionalized substrates. For example, coupling with aryl halides under aerobic conditions minimizes oxidative byproducts .

- Mechanistic Insights : Monitor reaction intermediates via in situ NMR or DFT calculations to optimize regioselectivity and turnover frequency .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

Q. How can researchers design derivatives to enhance biological activity while minimizing toxicity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify substituents at the 7-hydroxy and 4-phenyl positions ( and ). For example, fluorinated analogs () improve metabolic stability .

- Toxicity Screening : Use in silico models (e.g., ADMET predictors) to prioritize low-risk derivatives before in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.